molecular formula C14H21Cl2NO B1426411 4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220030-23-8

4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1426411
M. Wt: 290.2 g/mol
InChI Key: BMWRRXKOHVWOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride, also known as 4-CMPEP-HCl, is a synthetic compound with a variety of applications in scientific research. It is an analog of the opioid agonist pethidine, and is used as a research tool to study opioid receptor binding and opioid-mediated physiological processes. The compound has been used in a variety of studies to investigate the effects of opioid agonists on the central nervous system and cardiovascular system, as well as to explore the potential for opioid agonists to be used as therapeutic agents.

Scientific Research Applications

Synthesis and Molecular Structure

Research on compounds with structural similarities, such as piperidine derivatives and phenoxy substituted molecules, often focuses on their synthesis and molecular structure. For instance, the synthesis and characterization of novel molecules through reactions like the one-pot three-component reaction, highlight the interest in understanding the structural intricacies and potential functionalities of these compounds (Khan et al., 2013). These studies are foundational for further applications in material science and pharmacology.

Material Science Applications

In material science, the synthesis of novel copolymers incorporating phenoxy ring-substituted compounds demonstrates the utility of these molecules in creating new materials with potentially unique properties. The research into copolymerization with styrene and the characterization of the resulting materials indicates a direction towards developing advanced polymers for various applications (Kharas et al., 2016).

Pharmacological Potential

Although direct applications in pharmacology for "4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride" were not identified, related compounds show potential in this field. For example, the synthesis and evaluation of novel imines and thiazolidinones derived from structurally similar molecules for antimicrobial activities highlight the ongoing search for new therapeutic agents (Fuloria et al., 2009). This suggests that compounds with the piperidine moiety and specific substituents could be of interest for developing new drugs.

properties

IUPAC Name

4-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c1-11-2-3-14(13(15)10-11)17-9-6-12-4-7-16-8-5-12;/h2-3,10,12,16H,4-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWRRXKOHVWOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCC2CCNCC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.